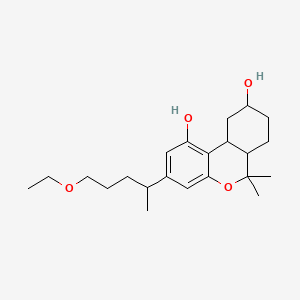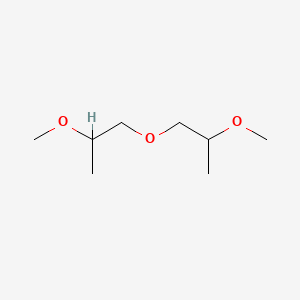
Propane, 1,1'-oxybis(2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-oxybis(2-methoxy-) typically involves the reaction of 2-methoxypropanol with a suitable dehydrating agent to form the ether linkage . Common dehydrating agents used in this reaction include sulfuric acid or phosphorus pentoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Propane, 1,1’-oxybis(2-methoxy-) can be scaled up using continuous flow reactors . This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-methoxypropanol and the dehydrating agent into the reactor, followed by the removal of the product and any by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,1’-oxybis(2-methoxy-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted ethers .
Applications De Recherche Scientifique
Propane, 1,1’-oxybis(2-methoxy-) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Propane, 1,1’-oxybis(2-methoxy-) exerts its effects involves the interaction of its ether linkage with various molecular targets . The compound can act as a Lewis base, donating electron pairs to electrophilic centers in chemical reactions . This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: This compound has a similar structure but with methyl groups instead of methoxy groups.
Propane, 1,1’-oxybis[2-chloro-]: This compound contains chloro groups instead of methoxy groups.
Propane, 2,2′-oxybis[1-methoxy-]: This compound has a similar ether linkage but with different substitution patterns.
Uniqueness
Propane, 1,1’-oxybis(2-methoxy-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . Its methoxy groups provide increased solubility in organic solvents and enhance its reactivity in nucleophilic substitution reactions .
Propriétés
Numéro CAS |
63019-84-1 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methoxy-1-(2-methoxypropoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-7(9-3)5-11-6-8(2)10-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
LQJWWOYBOHBPLG-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



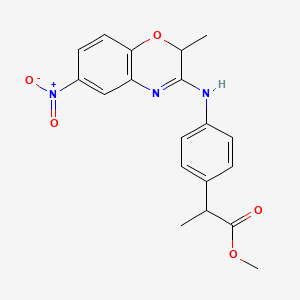
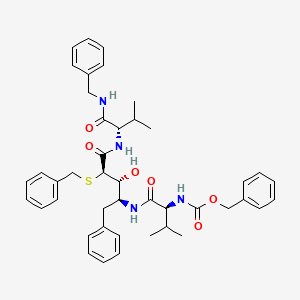
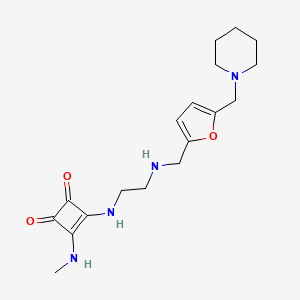
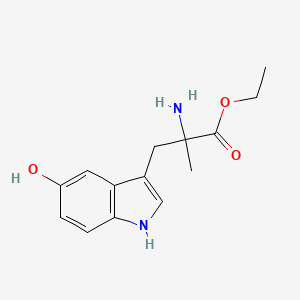
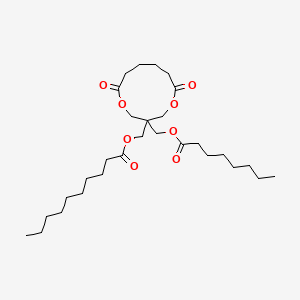

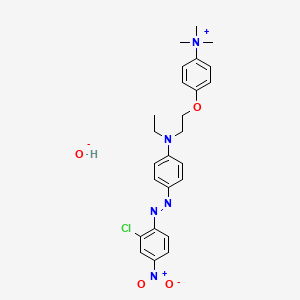
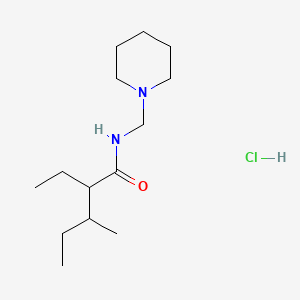
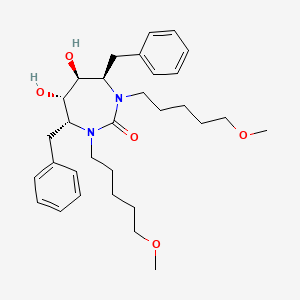
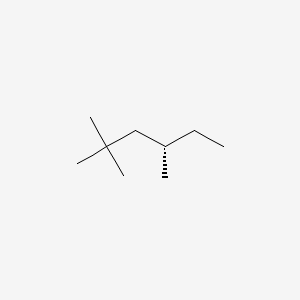
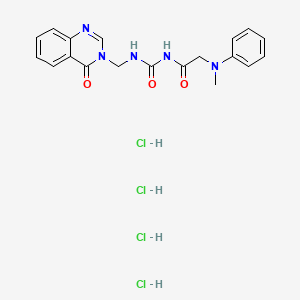
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)
